Cas no 1193203-52-9 (3-Chloromethyl-5-(3-fluorophenyl)pyridine)
3-Chloromethyl-5-(3-fluorophenyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Chloromethyl-5-(3-fluorophenyl)pyridine
- Pyridine, 3-(chloromethyl)-5-(3-fluorophenyl)-
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- Inchi: 1S/C12H9ClFN/c13-6-9-4-11(8-15-7-9)10-2-1-3-12(14)5-10/h1-5,7-8H,6H2
- InChI Key: KCBZTEWRUSMSEL-UHFFFAOYSA-N
- SMILES: C1=NC=C(C2=CC=CC(F)=C2)C=C1CCl
Experimental Properties
- Density: 1.232±0.06 g/cm3(Predicted)
- Boiling Point: 344.2±32.0 °C(Predicted)
- pka: 3.55±0.21(Predicted)
3-Chloromethyl-5-(3-fluorophenyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-715922-1.0g |
3-(chloromethyl)-5-(3-fluorophenyl)pyridine |
1193203-52-9 | 1g |
$0.0 | 2023-06-07 |
3-Chloromethyl-5-(3-fluorophenyl)pyridine Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 3-Chloromethyl-5-(3-fluorophenyl)pyridine
Introduction to 3-Chloromethyl-5-(3-fluorophenyl)pyridine (CAS No. 1193203-52-9)
3-Chloromethyl-5-(3-fluorophenyl)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1193203-52-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule features a pyridine core substituted with a chloromethyl group at the 3-position and a 3-fluorophenyl moiety at the 5-position. The unique structural configuration of this compound imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules.
The chloromethyl functional group, characterized by its electrophilic nature, facilitates nucleophilic substitution reactions, making it a versatile building block for constructing more complex molecular architectures. In contrast, the 3-fluorophenyl group introduces fluorine atoms, which are known to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates. The combination of these two substituents in 3-Chloromethyl-5-(3-fluorophenyl)pyridine positions it as a promising precursor for developing novel therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in drug design. The presence of fluorine atoms can modulate pharmacokinetic profiles, including bioavailability and half-life, which are critical factors in pharmaceutical development. Studies have demonstrated that fluorine substitution at specific positions in aromatic rings can improve receptor binding affinity and reduce susceptibility to metabolic degradation. This has led to an increased interest in compounds like 3-Chloromethyl-5-(3-fluorophenyl)pyridine as key intermediates in the synthesis of small-molecule drugs.
The pyridine ring itself is a common motif in many pharmacologically active compounds, owing to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. The structural flexibility of pyridine derivatives allows for the optimization of drug-like properties such as solubility, permeability, and toxicity. Researchers have leveraged these characteristics to develop a wide range of therapeutic agents targeting various diseases, including cancer, infectious diseases, and neurological disorders.
In the context of oncology research, 3-Chloromethyl-5-(3-fluorophenyl)pyridine has garnered attention as a potential scaffold for designing kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often dysregulated in cancer cells. By modifying the pyridine core with functional groups like chloromethyl and fluorophenyl, chemists can fine-tune the interactions between the compound and target kinases. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory activity against specific kinases involved in tumor growth and progression.
Moreover, the fluorophenyl group in 3-Chloromethyl-5-(3-fluorophenyl)pyridine can be further functionalized to introduce additional pharmacophores or tags for imaging and diagnostic purposes. Fluorinated compounds are widely used in positron emission tomography (PET) imaging due to their favorable nuclear properties and high sensitivity. By incorporating fluorine atoms into drug candidates, researchers can develop radiotracers that enable non-invasive visualization of biological processes at the molecular level.
The synthesis of 3-Chloromethyl-5-(3-fluorophenyl)pyridine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridines followed by cross-coupling reactions with fluorinated aromatic precursors. Advances in catalytic systems, such as palladium-catalyzed cross-coupling reactions, have significantly improved the efficiency and scalability of these synthetic processes.
Industrial applications of 3-Chloromethyl-5-(3-fluorophenyl)pyridine extend beyond pharmaceuticals into agrochemicals and specialty chemicals. The compound serves as a key intermediate in the production of herbicides, fungicides, and other crop protection agents. Its ability to undergo selective modifications allows chemists to tailor its properties for specific agricultural applications while maintaining efficacy against target pests or pathogens.
The growing demand for innovative therapeutic solutions has spurred interest in exploring new synthetic methodologies for fluorinated pyridines like 3-Chloromethyl-5-(3-fluorophenyl)pyridine. Researchers are increasingly employing computational chemistry and machine learning techniques to predict optimal reaction conditions and predict molecular properties before experimental validation. These computational tools enable faster discovery cycles and reduce the time-to-market for novel drug candidates.
In conclusion, 3-Chloromethyl-5-(3-fluorophenyl)pyridine (CAS No. 1193203-52-9) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules targeting various diseases. As advancements continue to emerge in synthetic chemistry and drug discovery technologies, this compound will likely remain at the forefront of medicinal chemistry efforts aimed at developing next-generation therapeutics.
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